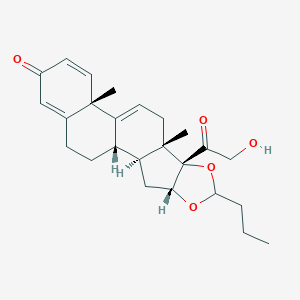

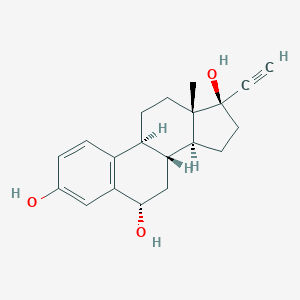

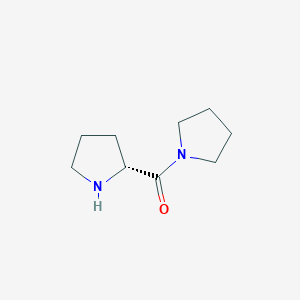

![molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1](/img/structure/B124999.png)

Benzo[b]thiophene-3-methanol, 7-chloro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biodegradation of Organosulfur Compounds

Condensed thiophenes, including derivatives similar to benzo[b]thiophene-3-methanol, 7-chloro-, are significant in the study of the organosulfur compounds present in petroleum and fossil fuels. Research has explored their biodegradation, focusing on the identification of metabolites in laboratory cultures and the environmental fate of these compounds. Dibenzothiophene (DBT) and its alkylated versions serve as models, shedding light on the biodegradation pathways that could apply to benzo[b]thiophene derivatives. This understanding is crucial for addressing the environmental impact of sulfur-containing pollutants (Kropp & Fedorak, 1998).

Thiophene Derivatives in Medicinal Chemistry

The structure-activity relationships of thiophene derivatives, including those related to benzo[b]thiophene-3-methanol, 7-chloro-, have been reviewed, focusing on their therapeutic properties across various biological test systems. The versatility of the thiophene ring as a component in medicinal chemistry highlights its potential in the development of new therapeutic agents, underscoring the significance of structural manipulation to achieve desired biological activities (Drehsen & Engel, 1983).

Synthesis and Applications of Thiophene Derivatives

Recent advancements in the synthesis of thiophene derivatives, a category that includes benzo[b]thiophene-3-methanol, 7-chloro-, have been documented. These compounds find applications in medicinal chemistry, agrochemicals, dyes, and organic materials due to their valuable bioactivities and electronic properties. The development of novel synthetic approaches and the use of diverse catalysts for thiophene derivatives synthesis are crucial for expanding their applications in various fields (Xuan, 2020).

Desulfurization and Surface Chemistry

The interaction of thiophene with surfaces, such as palladium, has been studied to understand the desulfurization processes. This research provides insights into the mechanisms of heterocycle decomposition, which is relevant for environmental remediation techniques and the development of catalysts for removing sulfur from fuels. The decomposition behavior of thiophene and its analogs on metal surfaces informs the design of more effective desulfurization strategies (Caldwell & Land, 1997).

Carcinogenic Potential of Thiophene Derivatives

The evaluation of thiophene derivatives for potential carcinogenicity, including structural analogs of benzo[b]thiophene-3-methanol, 7-chloro-, has been explored. Studies on the thiophene analogs of known carcinogens provide a basis for understanding the molecular mechanisms underlying carcinogenicity and the development of safer chemical compounds (Ashby et al., 1978).

特性

IUPAC Name |

(7-chloro-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBEHOZYXSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-methanol, 7-chloro- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

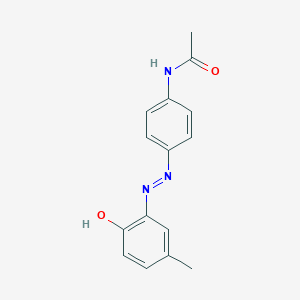

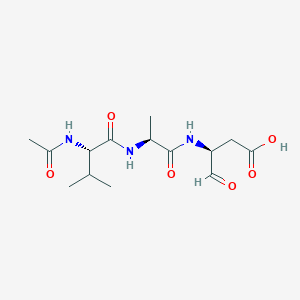

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)

![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)